molecular formula C22H19BrN2O2S B11562972 O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

Cat. No.: B11562972
M. Wt: 455.4 g/mol
InChI Key: NHPIKBCUHGIJDK-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a dimethylphenylcarbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, using bromine or a brominating agent.

    Attachment of the Dimethylphenylcarbamothioyl Group: This step might involve the reaction of the benzamide with a dimethylphenyl isothiocyanate under controlled conditions to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-{[(2,3-Dimethylphenyl)carbamothioyl]oxy}benzamide
  • N-(4-Fluorophenyl)-3-{[(2,3-Dimethylphenyl)carbamothioyl]oxy}benzamide
  • N-(4-Methylphenyl)-3-{[(2,3-Dimethylphenyl)carbamothioyl]oxy}benzamide

Uniqueness

N-(4-BROMOPHENYL)-3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in drug design and material science.

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-(2,3-dimethylphenyl)carbamothioate

InChI

InChI=1S/C22H19BrN2O2S/c1-14-5-3-8-20(15(14)2)25-22(28)27-19-7-4-6-16(13-19)21(26)24-18-11-9-17(23)10-12-18/h3-13H,1-2H3,(H,24,26)(H,25,28)

InChI Key

NHPIKBCUHGIJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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